An In-depth Technical Guide to the Physicochemical Properties of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
An In-depth Technical Guide to the Physicochemical Properties of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. This compound, identified by CAS number 109904-26-9, is a key intermediate in the synthesis of the antiplatelet agent Prasugrel.[1] Understanding its fundamental chemical and physical characteristics is crucial for process optimization, quality control, and the development of related derivatives. This document consolidates available data on its properties, outlines detailed experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.
Chemical Identity and Structure
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a heterocyclic compound featuring a thienopyridine core with a bulky trityl (triphenylmethyl) protecting group on the nitrogen atom.
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IUPAC Name: 5-(triphenylmethyl)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
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CAS Number: 109904-26-9[1]
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Molecular Formula: C₂₆H₂₃NOS[1]
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Synonyms: Prasugrel Intermediate 3, 5,6,7,7a-tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridin-2(4H)-one[1]
Physicochemical Properties
The following tables summarize the reported and predicted physicochemical properties of the title compound. These values are essential for its handling, formulation, and chemical synthesis.
| Identifier | Value | Source |
| CAS Number | 109904-26-9 | [1] |
| Molecular Formula | C₂₆H₂₃NOS | [1] |
| Property | Value | Source |
| Molecular Weight | 397.53 g/mol | [1] |
| Appearance | Beige solid | [1] |
| Melting Point | 210 °C (decomposes) | [1] |
| Boiling Point | 548.2 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Flash Point | 285.4 °C | [1] |
| pKa (Predicted) | 4.48 ± 0.20 | |
| Solubility (Predicted) | Dichloromethane, DMSO, Ethyl Acetate, Methanol |
Biological Relevance and Signaling Pathway
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a crucial intermediate in the synthesis of Prasugrel, a potent antiplatelet drug.[2] Prasugrel is a thienopyridine that, after metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[3][4][5] The inhibition of this receptor blocks ADP-mediated platelet activation and aggregation, which is a critical step in the formation of blood clots.[4][5][6]
The signaling pathway inhibited by the active metabolite of Prasugrel is detailed below.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range. This method utilizes a capillary tube and a calibrated heating apparatus.
Apparatus:
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Melting point apparatus (e.g., Thiele tube or digital Melt-Temp)
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Capillary tubes (sealed at one end)
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Calibrated thermometer
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of the beige solid compound is finely powdered using a mortar and pestle.[7]
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[7]
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Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (210 °C).
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Determination: The heating rate is then slowed to 1-2 °C per minute.[7] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.
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Decomposition: Note that for this compound, decomposition is observed at the melting point.[1] This may be characterized by a change in color (e.g., darkening) or gas evolution.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This micro-method uses a small sample in a fusion tube and an inverted capillary.
Apparatus:
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Thiele tube or similar heating bath
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Fusion tube (small test tube)
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Capillary tube (sealed at one end)
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Calibrated thermometer
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Heating source (e.g., Bunsen burner)
Procedure:
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Sample Preparation: A small amount of the compound is placed into the fusion tube.
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Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube containing the sample.[1][8]
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Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath (Thiele tube filled with a high-boiling point liquid like mineral oil).[9]
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Heating: The apparatus is heated gently and slowly.[1]
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Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[1]
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Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Principle: Solubility is determined by observing the dissolution of a solute in a given solvent at a specific temperature. This qualitative protocol assesses solubility in various common laboratory solvents.
Apparatus:
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Small test tubes
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Vortex mixer
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Graduated pipettes or droppers
Procedure:
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Sample Preparation: Weigh approximately 25 mg of the compound into a small, dry test tube.[10]
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Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, dichloromethane, DMSO, ethyl acetate, methanol) to the test tube in small portions.[10]
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Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[11]
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Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If the solution is clear and free of solid particles, the compound is considered soluble. If any solid remains, it is considered insoluble or partially soluble.
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Systematic Testing: A logical workflow, as shown in the diagram below, is typically followed, starting with water and proceeding to organic solvents or aqueous acids/bases if necessary.
Conclusion
The physicochemical data and experimental protocols presented in this guide serve as a critical resource for professionals engaged in the research and development of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one and its derivatives, such as Prasugrel. The provided information facilitates a deeper understanding of the compound's behavior, ensuring safe handling, effective use in synthesis, and a basis for further investigation into its chemical properties and applications.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]
- 5. thrombosiscanada.ca [thrombosiscanada.ca]
- 6. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
